molecular formula C21H27N5O2 B6445294 2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2640976-56-1

2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6445294
CAS No.: 2640976-56-1
M. Wt: 381.5 g/mol
InChI Key: BYDXFHXYXZIHIU-UHFFFAOYSA-N
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Description

2-(4-{[4-(4-Acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 3 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a but-2-yn-1-yloxy linker bearing a 4-acetylpiperazine group.

Properties

IUPAC Name

2-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-18(27)25-14-12-24(13-15-25)9-2-3-16-28-20-6-10-26(11-7-20)21-19(17-22)5-4-8-23-21/h4-5,8,20H,6-7,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDXFHXYXZIHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine/piperidine substituents, linker groups, and core heterocycles. Below is a detailed comparison:

Substituent Variations on Piperazine/Piperidine

  • Ethylpiperazine analog: The compound 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile () replaces the acetyl group with an ethyl group.
  • Methylpiperazine analog : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () substitutes the acetylpiperazine with a methyl group and incorporates a thiophene ring. The thiophene enhances π-π stacking interactions but reduces solubility compared to the acetylpiperazine-containing compound .

Linker Modifications

  • But-2-yn-1-yloxy vs. Ethyl Linkers: The rigid alkyne linker in the target compound contrasts with flexible ethyl chains in analogs like 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile ().

Core Heterocycle Differences

  • Pyridine vs. Pyridazine : Compounds such as 6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxylic acid () replace the pyridine core with pyridazine. Pyridazine’s additional nitrogen atom increases polarity, which may enhance solubility but reduce membrane permeability compared to the pyridine-based target compound .

Functional Group Impact

  • Carbonitrile vs. Carbaldehyde : 2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () replaces the carbonitrile with a carbaldehyde group. The carbonitrile in the target compound may act as a hydrogen bond acceptor, improving binding interactions in hydrophobic pockets .

Data Table: Structural and Inferred Pharmacokinetic Comparisons

Compound Name Core Structure Piperazine Substituent Linker Key Functional Group Inferred logP* Potential Advantages
Target Compound Pyridine 4-Acetyl But-2-yn-1-yloxy Carbonitrile ~3.5 Enhanced metabolic stability, rigid binding
Ethylpiperazine Analog () Pyridine 4-Ethyl But-2-yn-1-yloxy Carbonitrile ~2.8 Lower metabolic stability
Methylpiperazine-Thiophene Analog () Pyridine 4-Methyl None Carbonitrile, Thiophene ~2.2 Improved π-π interactions
Benzimidazole-Pyrrole Analog () Benzimidazole 2,5-Dimethylpyrrole Ethyl Carbonitrile ~4.1 High lipophilicity, potential CNS activity
Pyridazine-Benzylpiperidine Analog () Pyridazine Benzylpiperidine None Carboxylic Acid ~1.8 High solubility, low permeability

*Estimated based on substituent contributions using ChemDraw predictions.

Research Findings and Implications

  • Binding Affinity : The acetylpiperazine group in the target compound may improve interactions with charged residues in enzymatic active sites compared to alkyl-substituted analogs .
  • Metabolic Stability : The acetyl group likely reduces oxidative metabolism by cytochrome P450 enzymes relative to ethyl or methyl substituents .
  • Synthetic Challenges: The alkyne linker in the target compound requires specialized coupling reactions (e.g., Sonogashira), contrasting with simpler alkylation steps used in analogs like those in and .

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